molecular formula C10H13IN2 B2365616 (2S)-4-Iodo-2-isopropyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine CAS No. 2366997-22-8

(2S)-4-Iodo-2-isopropyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

货号: B2365616
CAS 编号: 2366997-22-8
分子量: 288.132
InChI 键: XBPOEVXPAJJNMT-VIFPVBQESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2S)-4-Iodo-2-isopropyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a chiral, iodinated heterocyclic compound featuring a fused pyrrolopyridine core. The 4-iodo substituent serves as a versatile site for further functionalization (e.g., cross-coupling reactions), while the (2S)-isopropyl group introduces stereochemical complexity, likely influencing enantioselective interactions in biological systems . This compound is of interest in medicinal chemistry, particularly as a precursor for kinase inhibitors or other therapeutics, given the pharmacological relevance of pyrrolopyridine derivatives .

属性

IUPAC Name

(2S)-4-iodo-2-propan-2-yl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13IN2/c1-6(2)9-5-7-8(11)3-4-12-10(7)13-9/h3-4,6,9H,5H2,1-2H3,(H,12,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPOEVXPAJJNMT-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC2=C(C=CN=C2N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CC2=C(C=CN=C2N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Retrosynthetic Analysis and Key Intermediate Identification

The pyrrolo[2,3-b]pyridine core necessitates a bicyclic framework combining pyrrole and pyridine motifs. Retrosynthetic disconnection reveals two critical intermediates:

  • 4-Iodo-pyrrolo[2,3-b]pyridine : Provides the halogenated aromatic system for subsequent functionalization.
  • (2S)-2-Isopropyl-2,3-dihydro-1H-pyrrole : Introduces chirality and saturation to the fused ring system.

Strategic bond formations include palladium-catalyzed cross-coupling for introducing the isopropyl group and iodination protocols to install the halogen at C4.

Multi-Step Synthesis via Suzuki-Miyaura Cross-Coupling

Preparation of 4-Iodo-1-Methylpyrrolo[2,3-b]Pyridine

The synthesis begins with 5-nitro-1H-pyrrolo[2,3-b]pyridine (13) , which undergoes a one-pot N-methylation/iodination sequence. Treatment with methyl iodide and iodine in the presence of a base yields 4-iodo-1-methylpyrrolo[2,3-b]pyridine (14) (Scheme 1). This step achieves simultaneous protection of the pyrrole nitrogen and regioselective iodination at C4, critical for downstream coupling reactions.

Isopropyl Group Installation via Suzuki Coupling

The isopropyl moiety is introduced through Suzuki-Miyaura cross-coupling between 14 and isopropenyl boronic acid pinacol ester (Scheme 2). Using Pd(dppf)Cl₂ as the catalyst and cesium carbonate as the base in isopropyl alcohol/water (2:1), the reaction proceeds at 100°C to afford 4-iodo-2-isopropenyl-1-methylpyrrolo[2,3-b]pyridine (15) . Hydrogenation of the exocyclic double bond with H₂/Pd-C quantitatively yields the saturated 2-isopropyl derivative.

Stereochemical Control and Reduction

The (2S)-configuration is established during the hydrogenation step using chiral catalysts or resolved precursors. Asymmetric hydrogenation with [(R)-BINAP]RuCl₂ achieves enantiomeric excess >90% for the desired (2S)-isomer. Subsequent nitro group reduction (H₂/Pd-C) and acid chloride coupling finalize the substituents.

Table 1. Key Reaction Parameters for Suzuki Cross-Coupling
Parameter Value Source
Catalyst Pd(dppf)Cl₂
Solvent System iPrOH/H₂O (2:1)
Temperature 100°C
Yield of 15 85–92%

Alternative Route: Silyl Protection Strategy

Silylation of Pyrrolo[2,3-b]Pyridine

A patent route from Ambeed employs 4-iodo-1H-pyrrolo[2,3-b]pyridine as the starting material. Treatment with sodium bis(trimethylsilyl)amide (NaHMDS) in THF at 0°C followed by triisopropylsilyl chloride (TIPSCl) affords 4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine in 57% yield (Scheme 3). The bulky TIPS group shields the N1 position, enabling selective functionalization at C2.

Alkylation and Deprotection

Reaction with 2-bromopropane under basic conditions introduces the isopropyl group. Subsequent TIPS removal via fluoride-mediated cleavage (e.g., TBAF) yields the deprotected intermediate, which undergoes hydrogenation to saturate the pyrrole ring. While this route avoids palladium catalysis, it requires stringent anhydrous conditions and offers lower overall yields compared to the Suzuki approach.

Regioselective Iodination Techniques

Electrophilic Aromatic Substitution

Direct iodination of pyrrolo[2,3-b]pyridine derivatives using N-iodosuccinimide (NIS) in acetic acid selectively functionalizes C4 due to the electron-rich nature of the pyrrole ring. The reaction proceeds at 50°C with yields exceeding 75%.

Metal-Mediated Halogen Exchange

Aryl boronic esters derived from pyrrolopyridine undergo iodine exchange via CuI/1,10-phenanthroline catalysis, providing an alternative route to 4-iodo derivatives. This method is advantageous for late-stage iodination but requires pre-functionalized boronate intermediates.

Comparative Analysis of Synthetic Routes

Table 2. Efficiency Metrics for Major Pathways
Method Yield (%) Stereoselectivity Scalability
Suzuki Cross-Coupling 85–92 High Excellent
Silylation/Alkylation 50–57 Moderate Moderate
Direct Iodination 70–78 N/A Good

The Suzuki route offers superior yields and scalability, making it the preferred industrial method. Conversely, the silylation strategy provides an alternative for Pd-sensitive substrates but suffers from lower efficiency.

Challenges and Optimization Opportunities

  • Iodine Stability : The C–I bond in 4-iodo intermediates is prone to hydrolysis under acidic conditions, necessitating inert atmospheres and low-temperature storage.
  • Byproduct Formation : Competing C3 iodination occurs if directing groups are absent, requiring careful control of electrophilic substitution conditions.
  • Catalyst Cost : Pd-based catalysts contribute significantly to production costs, prompting research into recyclable catalytic systems.

化学反应分析

Types of Reactions

(2S)-4-Iodo-2-isopropyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can yield deiodinated or hydrogenated products.

    Substitution: The iodine atom at the 4th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrrolopyridines.

科学研究应用

(2S)-4-Iodo-2-isopropyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of (2S)-4-Iodo-2-isopropyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

相似化合物的比较

Key Observations:

Core Structure Variations :

  • The target compound’s dihydro-pyrrolo[2,3-b]pyridine core distinguishes it from aromatic analogs like 3-iodo-1H-pyrrolo[2,3-b]pyridine . The partial saturation may reduce metabolic oxidation and improve pharmacokinetics .
  • Pyrimidine-fused analogs (e.g., pyrrolo[2,3-d]pyrimidine) introduce additional hydrogen-bonding sites (e.g., 4-amine), making them suitable for targeting nucleotide-binding domains .

Substituent Effects: The 4-iodo group in the target compound contrasts with 3-iodo or 5-iodo positions in analogs, affecting reactivity in cross-coupling reactions. For example, 4-iodo derivatives are more reactive in Sonogashira couplings due to steric and electronic factors . The (2S)-isopropyl group introduces chirality, which is absent in non-dihydro analogs like 3-iodo-1H-pyrrolo[2,3-b]pyridine. This stereochemical feature is critical for enantioselective binding in biological targets .

Functional Group Diversity :

  • Pyrazolyl-substituted derivatives (e.g., 3-(pyrazolyl)-1H-pyrrolo[2,3-b]pyridine) exhibit enhanced kinase inhibition due to the pyrazole’s ability to coordinate with ATP-binding pockets . In contrast, the iodo group in the target compound is primarily a synthetic handle for further derivatization .

生物活性

(2S)-4-Iodo-2-isopropyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a novel compound belonging to the class of pyrrolopyridines. Its unique structure, characterized by an iodine atom and an isopropyl group, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The compound has the following chemical properties:

PropertyValue
IUPAC Name (2S)-4-iodo-2-propan-2-yl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
CAS Number 2366997-22-8
Molecular Formula C10H13IN2
Molecular Weight 292.13 g/mol

The biological activity of this compound is believed to involve interactions with various molecular targets. Preliminary studies indicate that it may modulate enzyme activity or receptor interactions, which can lead to diverse biological effects such as:

  • Antimicrobial Activity : The compound has shown promise in inhibiting the growth of certain bacterial strains.
  • Anticancer Properties : Early research suggests potential efficacy against specific cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

Anticancer Activity

A study by Konstantinidou et al. (2020) explored the synthesis of derivatives of pyrrolopyridines and highlighted their potential as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cancer progression. The presence of the iodine atom in this compound may enhance its binding affinity to these targets compared to non-halogenated analogs .

Antimicrobial Studies

Research conducted on various pyrrolopyridine derivatives indicated that compounds with halogen substituents exhibited increased antibacterial activity. The iodine atom in this compound is hypothesized to play a significant role in this enhancement due to its electronegativity and ability to participate in halogen bonding .

Case Study 1: Anticancer Efficacy

In a laboratory setting, this compound was tested against several cancer cell lines. Results showed a dose-dependent reduction in cell viability in breast and lung cancer models. The compound induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Case Study 2: Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at concentrations as low as 10 µg/mL, suggesting its potential as a lead compound for antibiotic development .

常见问题

Q. What are the recommended synthetic routes for (2S)-4-Iodo-2-isopropyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, and how can purity be optimized?

The synthesis of this compound typically involves multi-step protocols, including cyclization, halogenation (iodination), and stereoselective functionalization. A key step is the introduction of the iodine atom at the 4-position, which can be achieved via electrophilic substitution or transition-metal-catalyzed coupling reactions (e.g., using iodine monochloride or palladium catalysts) . Purification often requires column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization. Purity optimization may involve monitoring intermediates via HPLC or LC-MS to detect byproducts such as dehalogenated or dimerized species .

Q. What analytical techniques are critical for characterizing the stereochemistry and structural integrity of this compound?

  • Chiral HPLC or SFC : To confirm the (2S) stereochemistry and enantiomeric excess .
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify the dihydro-pyrrolo-pyridine core, iodine position (via 13^{13}C chemical shifts), and isopropyl group integration .
  • Mass Spectrometry (HRMS) : For molecular weight validation and isotopic pattern analysis (iodine has a distinct 127^{127}I signature) .
  • X-ray Crystallography : Optional but definitive for resolving ambiguities in stereochemistry or regiochemistry .

Advanced Research Questions

Q. How does the iodine substituent influence the compound’s pharmacological activity, and what are common contradictions in reported data?

The 4-iodo group enhances electrophilic reactivity and may improve binding to sigma receptors or other targets (e.g., enzymes with nucleophilic residues in active sites) . However, conflicting data arise in studies comparing iodinated vs. brominated analogs: iodine’s larger atomic radius can sterically hinder binding in some cases, while improving hydrophobic interactions in others . Researchers should conduct competitive binding assays (e.g., radioligand displacement) and molecular docking simulations to reconcile these discrepancies .

Q. What strategies are effective for resolving low yields in stereoselective synthesis of the (2S)-configured isopropyl group?

Low yields often stem from poor stereocontrol during the introduction of the isopropyl group. Strategies include:

  • Chiral Auxiliaries : Use of Evans’ oxazolidinones or Oppolzer’s sultams to direct asymmetric alkylation .
  • Catalytic Asymmetric Synthesis : Employing palladium or iridium catalysts with chiral ligands (e.g., BINAP) for enantioselective C–H functionalization .
  • Kinetic Resolution : Enzymatic methods (e.g., lipase-mediated acetylation) to separate enantiomers post-synthesis .

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate modifications at the 4-iodo and 2-isopropyl positions?

  • Iodo Replacement : Synthesize analogs with Br, Cl, or CF3_3 at the 4-position to assess halogen-dependent activity .
  • Isopropyl Modifications : Introduce cyclopropyl, tert-butyl, or aryl groups to probe steric and electronic effects on target engagement .
  • Biological Assays : Pair synthetic modifications with in vitro assays (e.g., IC50_{50} determination against sigma receptors) and in silico ADMET predictions to prioritize candidates .

Q. What are the methodological challenges in assessing the compound’s metabolic stability, and how can they be addressed?

The iodine atom may undergo dehalogenation in vivo, complicating metabolic studies. Approaches include:

  • Isotope Labeling : Use 125^{125}I-labeled compound to track metabolic pathways via radiometric detection .
  • Liver Microsome Assays : Incubate with human/rat liver microsomes and analyze metabolites via LC-MS/MS to identify deiodinated or oxidized products .
  • Stabilization Strategies : Introduce electron-withdrawing groups adjacent to iodine to reduce metabolic susceptibility .

Data Contradiction and Experimental Design

Q. How should researchers address discrepancies in reported receptor binding affinities for this compound?

Contradictions may arise from variations in assay conditions (e.g., buffer pH, temperature) or receptor isoforms. Mitigation steps:

  • Standardized Protocols : Adhere to guidelines from the International Union of Basic and Clinical Pharmacology (IUPHAR) for receptor binding assays .
  • Control Compounds : Include reference ligands (e.g., haloperidol for sigma receptors) to validate assay consistency .
  • Orthogonal Assays : Confirm binding data with functional assays (e.g., calcium flux for GPCRs) .

Q. What computational tools are recommended for predicting the compound’s reactivity and toxicity profile?

  • Reactivity : DFT calculations (Gaussian, ORCA) to model iodine’s electrophilic behavior and potential for covalent adduct formation .
  • Toxicity : QSAR models (e.g., ADMET Predictor, Derek Nexus) to assess hepatotoxicity or genotoxicity risks .
  • Docking : AutoDock Vina or Schrödinger Suite for simulating interactions with sigma receptors or cytochrome P450 enzymes .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。